2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole
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Overview
Description
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including pyrrolo, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound may also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Pyrrolo[2,3-d]pyrimidine: Another compound with significant biological activities, particularly in enzyme inhibition. The uniqueness of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C18H14N6S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H14N6S/c1-11-12(2)24(18-19-8-9-25-18)16-14(11)17-21-15(22-23(17)10-20-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
LHFXKQLNLFBGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=NC=CS5)C |
Origin of Product |
United States |
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